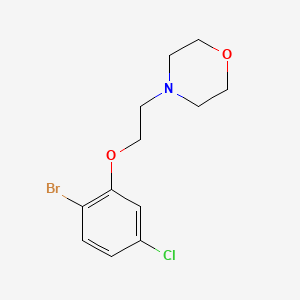

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(2-bromo-5-chlorophenoxy)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTYRKYUGKVPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=C(C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682149 | |

| Record name | 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-55-0 | |

| Record name | 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine, a key heterocyclic intermediate in modern medicinal and agrochemical research. The document details its chemical identity, physicochemical properties, and a robust, field-proven synthetic pathway via the Williamson ether synthesis. We present a retrosynthetic analysis and provide detailed, step-by-step experimental protocols for the synthesis of its precursors—2-bromo-5-chlorophenol and 4-(2-chloroethyl)morpholine—and the final target molecule. Furthermore, this guide outlines rigorous methodologies for purification via column chromatography and recrystallization, and comprehensive analytical techniques for structural elucidation and purity confirmation, including NMR, MS, and IR spectroscopy, as well as HPLC analysis. Finally, we discuss the compound's significance as a versatile building block, particularly in the development of novel kinase inhibitors and other bioactive molecules, grounding its relevance for researchers and professionals in drug development.

Introduction

1.1 Overview of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability, low toxicity, and its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[1] Its presence in numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, underscores its importance. The nitrogen atom of the morpholine ring is typically non-basic, which prevents unwanted interactions with biological targets, while the ether oxygen can act as a hydrogen bond acceptor, contributing to binding affinity.

1.2 Significance of Halogenated Phenolic Ethers in Drug Discovery

Halogenated aromatic compounds, particularly phenolic ethers, are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The introduction of halogen atoms like bromine and chlorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets.[3] The carbon-bromine bond, in particular, is a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

1.3 Profile of this compound as a Key Synthetic Intermediate

This compound combines the desirable features of the morpholine scaffold with the synthetic versatility of a di-halogenated phenol. This structure serves as a crucial intermediate for creating diverse molecular libraries aimed at identifying novel therapeutic agents. Its utility is particularly noted in the synthesis of inhibitors for key biological targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in angiogenesis.[3] This guide provides the necessary technical details for its synthesis, purification, and characterization to empower researchers in their drug discovery efforts.

Chemical Identity and Physicochemical Properties

2.1 IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound . Its chemical structure is depicted below:

2.2 Table of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₅BrClNO₂ | Derived |

| Molecular Weight | 320.61 g/mol | Derived |

| Appearance | Predicted: Off-white to pale yellow solid | - |

| Solubility | Predicted: Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in water | - |

| CAS Number | Not assigned (A similar isomer has CAS 435285-43-1[4]) | - |

Retrosynthetic Analysis and Synthesis Strategy

3.1 Retrosynthesis Diagram

A logical retrosynthetic analysis of the target molecule identifies the ether linkage as the key disconnection point, leading back to two primary precursors: 2-bromo-5-chlorophenol and a 2-carbon electrophile attached to the morpholine ring. This approach is ideally suited for a Williamson ether synthesis.

3.2 Rationale for Choosing the Williamson Ether Synthesis Pathway

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide and displacing the halide leaving group.[6][7]

This pathway was selected for three primary reasons:

-

Efficiency: The reaction between a phenoxide (a deprotonated phenol) and a primary alkyl halide is highly efficient and generally proceeds with minimal side reactions.[8]

-

Precursor Accessibility: Both required precursors, 2-bromo-5-chlorophenol and 4-(2-chloroethyl)morpholine, are either commercially available or can be synthesized through well-established laboratory procedures.[3][9]

-

Reaction Conditions: The reaction conditions are mild and do not require specialized equipment, making it suitable for standard laboratory settings.

Experimental Protocols: Step-by-Step Synthesis

4.1 Synthesis of Precursor 1: 2-Bromo-5-chlorophenol

This protocol describes the electrophilic bromination of 3-chlorophenol. The hydroxyl group is an activating ortho-, para-director, and the existing chlorine atom is a deactivating ortho-, para-director. Bromination is expected to occur at the position ortho to the hydroxyl group and meta to the chlorine, which is the most activated and sterically accessible site.

Experimental Protocol:

-

Dissolve 3-chlorophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add bromine (1.0 eq) dropwise to the cooled solution over 30 minutes. Ensure the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Separate the organic phase, and wash it sequentially with a saturated sodium thiosulfate solution (to quench excess bromine), water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-5-chlorophenol by silica gel column chromatography.[3]

4.2 Synthesis of Precursor 2: 4-(2-Chloroethyl)morpholine (Free Base)

The free base is typically generated from its commercially available hydrochloride salt by neutralization with a strong base.[10][11]

Experimental Protocol:

-

Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in water in a beaker or flask.[9]

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (2.5 eq) in water, ensuring the temperature is maintained below 35 °C.[9]

-

After the addition, stir the mixture at room temperature for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as toluene or dichloromethane (3x volumes).

-

Combine the organic layers and dry with anhydrous potassium carbonate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain 4-(2-chloroethyl)morpholine as an oil. Use this material directly in the next step.

4.3 Core Synthesis: this compound

This step utilizes the Williamson ether synthesis to couple the two precursors.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-bromo-5-chlorophenol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add a base, such as anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), to the solution to deprotonate the phenol and form the corresponding phenoxide.[3]

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-(2-chloroethyl)morpholine (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Isolation

5.1 Rationale for Purification Strategy

A multi-step purification strategy is essential to ensure the final compound is of high purity, suitable for biological testing and further synthetic applications. Column chromatography is employed as the primary purification method to separate the target compound from unreacted starting materials and any potential side products based on polarity differences.[12][13] If the product is a crystalline solid, recrystallization can be used as a final step to achieve exceptional purity.[14][15]

5.2 Protocol 1: Flash Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.[16] Add a layer of sand at the bottom and top of the silica bed.

-

Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

-

Carefully load the sample onto the top of the silica gel column.[17]

-

Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis.

-

Collect fractions as the solvent drips from the bottom of the column.

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

5.3 Protocol 2: Recrystallization

-

Select a suitable solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble when cold.[18]

-

Dissolve the purified solid in the minimum amount of boiling solvent.[19]

-

If there are any insoluble impurities, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14]

-

Collect the pure crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Dry the crystals under vacuum to obtain the final, highly pure product.

Analytical Characterization and Structural Elucidation

6.1 Overview of Analytical Workflow

A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the structure and assess the purity of the synthesized this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. srinichem.com [srinichem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 435285-43-1 Cas No. | 4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine | Matrix Scientific [matrixscientific.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-(2-Chloroethyl)morpholine hydrochloride-3647-69-6 [ganeshremedies.com]

- 11. N-(2-Chloroethyl)morpholine hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Column chromatography - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mt.com [mt.com]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. orgsyn.org [orgsyn.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Recrystallization [sites.pitt.edu]

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine CAS number

An In-Depth Technical Guide to 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold for Novel Discovery

This compound is a distinct heterocyclic compound featuring a morpholine ring linked via an ethyl ether to a di-halogenated phenyl group. While a specific CAS number for this precise substitution pattern is not listed in major chemical catalogs, its structure represents a compelling scaffold for medicinal chemistry and drug discovery. The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, prized for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility.[1][2] The 2-bromo-5-chlorophenyl group provides a chemically versatile handle, with two distinct halogens that can be selectively functionalized, for instance, through metal-catalyzed cross-coupling reactions, to build molecular complexity and explore structure-activity relationships (SAR).[3]

This guide provides a comprehensive technical overview of this compound, from its logical synthesis and characterization to its potential applications as a building block for novel therapeutics. We will proceed from first principles, leveraging established chemical knowledge of its precursors and analogous structures to provide a robust framework for its utilization in a research setting.

Section 1: Physicochemical and Structural Properties

The properties of this compound can be predicted based on its constituent parts. These calculated values are essential for planning synthetic workups, purification strategies, and initial formulation studies.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₅BrClNO₂ | Calculated |

| Molecular Weight | 320.61 g/mol | Calculated |

| Canonical SMILES | C1COCCN1CCOC2=C(C=C(C=C2)Cl)Br | Calculated |

| InChI Key | Predicted via software | - |

| Appearance | Predicted: Off-white solid or viscous oil | Analogy |

| Solubility | Predicted: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water | Analogy |

Section 2: Synthesis and Mechanistic Rationale

The most direct and reliable route to synthesize this compound is the Williamson ether synthesis .[4][5] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[6]

Retrosynthetic Analysis: The target molecule is logically disconnected at the ether linkage. This reveals two commercially available precursors: 2-Bromo-5-chlorophenol [3][7] and an electrophilic two-carbon linker attached to the morpholine nitrogen, such as 4-(2-chloroethyl)morpholine .[8][9]

Caption: Retrosynthesis via Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by standard analytical methods.

Materials:

-

2-Bromo-5-chlorophenol (CAS: 13659-23-9)[3]

-

4-(2-Chloroethyl)morpholine hydrochloride (CAS: 3647-69-6)[10]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Liberation of the Free Base (Electrophile Preparation)

-

Rationale: 4-(2-chloroethyl)morpholine is often supplied as a hydrochloride salt to improve stability. The free base is required for the subsequent Sₙ2 reaction and is generated by neutralization.

-

Procedure:

-

Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) in water.

-

Cool the solution in an ice bath and add 2M NaOH solution dropwise until the pH is >12.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.

-

Step 2: Williamson Ether Synthesis (Core Reaction)

-

Rationale: A polar aprotic solvent like DMF is used to dissolve the ionic phenoxide intermediate. Anhydrous potassium carbonate is a suitable base to deprotonate the phenol, which is less acidic than water, avoiding side reactions. The reaction is heated to overcome the activation energy for the Sₙ2 substitution.[4][11]

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-5-chlorophenol (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add the previously prepared 4-(2-chloroethyl)morpholine free base (1.05 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 4-8 hours. Monitor the consumption of the starting phenol by TLC.

-

Step 3: Work-up and Purification

-

Rationale: The work-up is designed to remove the DMF solvent, inorganic salts, and any unreacted starting materials. Column chromatography provides the final, high-purity compound.

-

Procedure:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to isolate the final product.

-

Caption: Experimental workflow for synthesis and isolation.

Section 3: Structural Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.

-

Aromatic Protons: 3 signals in the ~6.8-7.5 ppm region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Morpholine Protons: Two characteristic triplets (or complex multiplets) around ~3.7 ppm (protons adjacent to oxygen) and ~2.5 ppm (protons adjacent to nitrogen).[12]

-

Ethyl Linker Protons: Two triplets, one deshielded around ~4.1 ppm (Ar-O-CH₂ ) and one slightly more upfield around ~2.8 ppm (-CH₂ -N).

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the 6 aromatic carbons, 4 morpholine carbons (2 near O, 2 near N), and 2 ethyl linker carbons.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental formula (C₁₂H₁₅BrClNO₂). The mass spectrum will display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Section 4: Applications in Drug Discovery and Development

The structural features of this compound make it a valuable intermediate for creating libraries of diverse molecules for biological screening.[2]

1. Scaffold for Library Synthesis: The di-halogenated phenyl ring is a key site for diversification. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of new chemical groups (aryl, heteroaryl, amine, alkyne moieties). This enables extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

2. Bioisostere and Analogue Development: Morpholine is often used as a bioisostere for other ring systems like piperidine or tetrahydrofuran to modulate properties like polarity and metabolic stability. This compound can serve as a direct analogue in research programs where related phenoxyethylmorpholine structures have shown activity. For example, morpholine-containing compounds have been investigated for their potential in treating neurodegenerative diseases, cancer, and microbial infections.[13][14][15]

Caption: Role as a scaffold in a drug discovery workflow.

Section 5: Safety and Handling

While specific toxicity data for the title compound is unavailable, a safety assessment must be based on its precursors.

-

2-Bromo-5-chlorophenol: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[16]

-

4-(2-Chloroethyl)morpholine Hydrochloride: Toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[17]

Recommended Precautions:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound stands as a promising, albeit not widely cataloged, chemical entity for advanced research. Its synthesis is straightforward via the Williamson ether reaction using readily available starting materials. The true value of this compound lies in its potential as a versatile building block, offering a stable morpholine core for favorable drug-like properties and a strategically halogenated aromatic ring for extensive chemical diversification. For researchers in medicinal chemistry and drug development, it represents a well-defined starting point for the rational design and synthesis of novel small molecules aimed at a wide range of biological targets.

References

-

Sarex Fine Chemicals. (n.d.). 4-(2-Chloroethyl) Morpholine HCL. Retrieved from [Link]

-

Bold, S., et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Chemistry – A European Journal. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine. Retrieved from [Link]

- Palchykov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-833.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13284272, 2-Bromo-5-chlorophenol. Retrieved from [Link]

-

ETH Zurich, et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Europe PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.

-

University of Wisconsin-La Crosse. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

- Kikelj, D., & Palchykov, V. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Arkivoc, 2019(part i), 1-10.

-

Manap, A. A., et al. (2013). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 5(1), 193-197. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Bromo-5-chlorophenol. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ACS Omega. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]

-

Molecules. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77210, Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). Retrieved from [Link]

-

Polymer Chemistry. (2017). Comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. RSC Publishing. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. srinichem.com [srinichem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(2-Chloroethyl)morpholine | C6H12ClNO | CID 76727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(2-Chloroethyl)morpholine hydrochloride | 3647-69-6 [chemicalbook.com]

- 10. 4-(2-Chloroethyl)morpholine 99 3647-69-6 [sigmaaldrich.com]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Bromo-5-chlorophenol | CAS#:13659-23-9 | Chemsrc [chemsrc.com]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

An In-depth Technical Guide to 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Introduction

This compound is a substituted aromatic ether incorporating a morpholine moiety. This compound belongs to a class of molecules that hold significant interest for researchers in medicinal chemistry and materials science. The structure combines several key features: a halogenated phenol, an ether linkage, and a morpholine ring. The morpholine heterocycle is a privileged scaffold in drug discovery, known for improving the pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability.[1] Halogen atoms on the aromatic ring, specifically bromine and chlorine, provide reactive handles for further chemical modification through cross-coupling reactions and can modulate the electronic properties and binding affinities of the molecule to biological targets.[2]

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It details the physicochemical properties, a robust synthetic protocol, chemical reactivity, and potential applications of this versatile compound, grounding all claims in established chemical principles and authoritative sources.

Chemical Identity and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application in any research or development context. While specific, experimentally determined data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.

| Property | Value | Source / Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₅BrClNO₂ | - |

| Molecular Weight | 320.61 g/mol | Calculated |

| Canonical SMILES | C1COCCN1CCOC2=C(C=CC(=C2)Cl)Br | - |

| Appearance | Predicted: Off-white to pale solid | Based on precursors[2] |

| Solubility | Predicted: Soluble in polar organic solvents (DMF, DMSO, Methanol); limited solubility in water. | Based on structure |

| CAS Number | Not assigned in major public databases. | - |

Synthesis and Purification: A Field-Proven Approach

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction is widely employed in both laboratory and industrial settings for its high efficiency in forming ether linkages.[3][4] The strategy involves the reaction of a deprotonated phenol (phenoxide) with a primary alkyl halide.

Causality of Synthetic Choice: The Williamson ether synthesis is selected due to the high nucleophilicity of the phenoxide ion generated from 2-bromo-5-chlorophenol and the excellent leaving group on a primary carbon in 4-(2-chloroethyl)morpholine, which strongly favors the Sₙ2 mechanism over competing elimination reactions.[4] The use of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without solvating the phenoxide nucleophile, thereby maximizing its reactivity.[5]

Logical Synthesis Workflow

Sources

solubility of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in a range of common organic solvents. Due to the absence of extensive public data for this specific molecule, this document emphasizes predictive analysis based on its chemical structure and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process chemistry, formulation science, and preclinical development.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guide for prediction, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1]

The structure of this compound integrates several functional groups that dictate its overall physicochemical properties:

-

Morpholine Ring: This saturated heterocycle contains both an ether linkage (-O-) and a tertiary amine (-N-). The nitrogen atom can act as a hydrogen bond acceptor, and the overall ring system imparts a significant degree of polarity to the molecule. Morpholine itself is miscible with water and a wide array of organic solvents.[2][3]

-

Phenoxyethyl Linker: The ether linkage in this chain also contributes to the molecule's polarity and can accept hydrogen bonds.

-

Halogenated Phenyl Ring: The benzene ring is substituted with a bromine and a chlorine atom. While the ring itself is hydrophobic, the electronegative halogens introduce polar C-X bonds, slightly increasing the molecule's polarity compared to an unsubstituted phenyl group.

Based on this structural analysis, we can formulate a set of solubility predictions:

-

High Solubility Expected in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone are anticipated to be effective. Their high polarity and ability to accept hydrogen bonds will facilitate strong dipole-dipole interactions with the polar moieties of the target molecule.

-

Moderate to Good Solubility Expected in Polar Protic Solvents: Alcohols such as Methanol and Ethanol should be effective solvents. They can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrogen and oxygen atoms in the morpholine ring and ether linkages.

-

Limited to Poor Solubility Expected in Nonpolar Solvents: Nonpolar solvents like Hexane and Toluene are unlikely to be effective. The significant polarity of the morpholine and phenoxyethyl groups will prevent favorable interactions with these nonpolar hydrocarbon solvents, making the energetic cost of dissolution unfavorably high.

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental solubility determination.

Caption: Key functional regions of the target molecule.

Framework for Experimental Solubility Determination

While predictions are valuable, precise quantitative data requires rigorous experimental measurement. For pharmaceutical development, determining the thermodynamic solubility is often the goal. This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure).[4] This contrasts with kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution and is often used for high-throughput screening.[4]

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[5] The protocol outlined below is a robust adaptation of this method.

Essential Equipment and Reagents

-

Analytical Balance: 4-decimal place minimum.

-

Thermostatic Shaker/Incubator: To maintain constant temperature (e.g., 25 °C).

-

Vials: Glass, with solvent-resistant caps (e.g., PTFE-lined).

-

Positive Displacement Pipettes or Calibrated Syringes: For accurate volume measurements.

-

Syringe Filters: 0.22 µm or 0.45 µm, chemically compatible with the chosen solvents (e.g., PTFE).

-

Quantification Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is highly recommended for its specificity and sensitivity. A UV-Vis spectrophotometer can be used if the compound has a suitable chromophore and no interfering substances are present.

-

Solvents: High-purity (e.g., HPLC grade) organic solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Analyte: this compound, solid, with known purity.

Experimental Workflow Diagram

Caption: Standard workflow for thermodynamic solubility determination.

Step-by-Step Experimental Protocol

1. Preparation of Standard Curve for Quantification:

-

Accurately prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., Acetonitrile or DMSO).

-

Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve (Absorbance or Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.995.

2. Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of labeled glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached with the solid phase.

-

Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

-

Securely cap each vial to prevent solvent evaporation during equilibration.

3. Equilibration:

-

Place the vials into a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended for pharmaceutical compounds.[5] Shorter times may result in an underestimation of the true thermodynamic solubility.

4. Separation of Undissolved Solid:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any microscopic solid particles that could otherwise dissolve upon dilution and artificially inflate the measured solubility.

5. Quantification:

-

Accurately dilute the clear filtrate with the same solvent used for dissolution. The dilution factor should be chosen to bring the final concentration into the linear range of the previously established standard curve.

-

Analyze the diluted sample using the validated analytical method (HPLC or UV-Vis).

-

Record the measured concentration from the instrument.

6. Calculation and Data Reporting:

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the result as a mean ± standard deviation.

Data Presentation

Quantitative solubility data should be organized systematically to facilitate analysis and comparison. A structured table is the most effective format for this purpose.

| Solvent | Solvent Class | Polarity Index * | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Hexane | Nonpolar | 0.1 | ||

| Toluene | Nonpolar (Aromatic) | 2.4 | ||

| Dichloromethane | Polar Aprotic | 3.1 | ||

| Ethyl Acetate | Polar Aprotic | 4.4 | ||

| Acetone | Polar Aprotic | 5.1 | ||

| Ethanol | Polar Protic | 5.2 | ||

| Acetonitrile | Polar Aprotic | 5.8 | ||

| Methanol | Polar Protic | 6.6 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 |

*Polarity Index values are relative indicators of solvent polarity.

Conclusion

This guide provides a robust scientific framework for evaluating the . By combining structural analysis for initial predictions with a detailed, rigorous experimental protocol, researchers can generate the high-quality, reliable data essential for advancing chemical and pharmaceutical development. Accurate solubility data is not merely a physical constant but a cornerstone of rational process design, enabling efficient purification, successful formulation, and ultimately, the development of safe and effective medicines.

References

-

Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons, Ltd. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, Inc. [Link]

-

Bergström, C. A. S. (2016). In silico-predictions of drug solubility and permeability: Two rate-limiting steps in drug absorption. Basic & Clinical Pharmacology & Toxicology, 119(S3), 16-26. [Link]

-

Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

-

PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a small-scale and a standard shake-flask solubility method. Journal of Pharmacy and Pharmacology, 57(10), 1353-1358. [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9430-9470. [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved January 10, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine is a substituted phenoxyethylmorpholine derivative with potential applications in pharmaceutical research and development. As with any chemical entity intended for these purposes, a thorough understanding of its stability profile is paramount to ensure its integrity, purity, and ultimately, the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the predicted stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment. The information presented herein is synthesized from the known chemical properties of its constituent functional groups—a morpholine ring, a halogenated aromatic ring, and an ether linkage—and established principles of drug stability testing.

Predicted Stability Profile

The stability of this compound is governed by the interplay of its structural features. A careful analysis of each functional group allows for a predictive assessment of its susceptibility to various degradation pathways.

Thermal Stability

The morpholine moiety itself is known to be thermally stable. Studies on morpholine have shown its stability at temperatures up to 150°C.[1] However, at higher temperatures (175°C and above), thermal degradation can occur.[2] The aromatic ether linkage and the halogenated benzene ring are also generally stable to heat. Therefore, this compound is expected to exhibit good thermal stability under typical laboratory and storage conditions. Significant degradation is not anticipated at temperatures commonly used for storage (e.g., ambient, refrigerated, or frozen).

Hydrolytic Stability

The molecule's susceptibility to hydrolysis is primarily centered on the ether linkage. Aryl ethers are generally stable, but their cleavage can be catalyzed by acidic conditions.[3][4] Under strongly acidic conditions, protonation of the ether oxygen can facilitate nucleophilic attack, leading to bond cleavage.[5] The rate of this hydrolysis is dependent on the pH and temperature. In neutral and basic conditions, the ether linkage is expected to be significantly more stable. The morpholine ring, being a cyclic amine, will form a salt in acidic conditions, which may influence the overall solubility and stability of the molecule in aqueous solutions.

Oxidative Stability

The morpholine ring is susceptible to oxidation. The degradation of morpholine can be initiated by monooxygenases, such as cytochrome P-450, leading to ring cleavage.[3] While this is primarily a biological degradation pathway, it highlights the potential for oxidation. The ether linkage can also be a site for oxidative degradation, particularly in the presence of strong oxidizing agents or radical initiators. The electron-rich aromatic ring, despite being substituted with electron-withdrawing halogens, could also be susceptible to oxidation under harsh conditions.

Photostability

Brominated aromatic compounds are known to undergo photodegradation.[4][6] The primary pathway for this degradation is often reductive debromination, where the carbon-bromine bond is cleaved upon exposure to light, particularly in the UV spectrum.[4] This can lead to the formation of impurities with fewer bromine substituents. The presence of the chloro substituent may also contribute to photosensitivity. Therefore, it is crucial to protect this compound from light to prevent the formation of photodegradants.

Recommended Storage and Handling Conditions

Based on the predicted stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. | To minimize the potential for any slow thermal degradation and to be consistent with standard practice for research compounds. |

| Light | Protect from light. Store in an amber vial or in a light-proof container. | To prevent photodegradation of the brominated aromatic ring. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidative degradation of the morpholine ring and ether linkage. |

| Moisture | Store in a tightly sealed container in a dry environment. | To prevent potential hydrolysis of the ether linkage, especially if acidic impurities are present. |

| Container | Use a chemically resistant container, such as Type I borosilicate glass. | To prevent leaching of impurities from the container and to ensure the container does not react with the compound. |

Handling Precautions:

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Avoid creating dust if handling a solid form of the compound.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are considered most likely under stress conditions.

Caption: Predicted Degradation Pathways.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended.[7][8] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and develop a stability-indicating analytical method.[7]

Forced Degradation Workflow

Caption: Forced Degradation Study Workflow.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period. At each time point, withdraw a sample and dilute with the mobile phase.

-

Thermal Degradation: Store an aliquot of the stock solution (and the solid compound) in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period. At each time point, withdraw a sample and dilute with the mobile phase.

-

Photolytic Degradation: Expose an aliquot of the stock solution (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

-

Analyze all samples (stressed and control) using a stability-indicating HPLC method.

Analytical Methodologies

A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products, impurities, and excipients.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for the analysis of morpholine derivatives and halogenated aromatic compounds.

Recommended HPLC Method Parameters:

| Parameter | Suggested Conditions |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidUse a gradient elution to resolve the parent compound from potential degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV detector at a suitable wavelength (determined by UV scan) and/or a Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

Rationale for Method Choices:

-

A C18 column is a good starting point for moderately polar compounds.

-

An acidic mobile phase (formic acid) is often used to ensure good peak shape for basic compounds like morpholine by keeping them in their protonated form.

-

Gradient elution is necessary to separate compounds with a range of polarities, which is expected in a degradation study.

-

Mass spectrometry detection (LC-MS) is highly recommended for identifying the mass of potential degradation products, which is crucial for structural elucidation.[1][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be a valuable tool, particularly for identifying volatile or semi-volatile degradation products. Due to the polarity of the morpholine moiety, derivatization may be necessary to improve volatility and chromatographic performance.[10][11]

Recommended GC-MS Method Parameters (with derivatization):

| Parameter | Suggested Conditions |

| Derivatization | Reaction with a suitable agent to increase volatility (e.g., silylation). |

| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to elute all components. |

| Detector | Mass Spectrometer (Electron Impact ionization) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of any significant degradation products that are isolated.[12][13][14] Both ¹H and ¹³C NMR, along with 2D techniques (e.g., COSY, HSQC, HMBC), will be required to fully characterize the chemical structure of impurities.

Conclusion

References

- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.

- Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.

- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules.

- Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions.

- Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta c

- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.

- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering.

- Synthesis and competitive 7Li NMR studies of two morpholine-based ligands.

- Different analytical methods of estimation of morpholine or its derivatives.

- Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Journal of the American Chemical Society.

- HPLC Methods for analysis of Morpholine.

- Early Efforts Identify Unstable APIs. Pharmaceutical Technology.

- Thermal degradation kinetics of morpholine for carbon dioxide capture.

- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Neg

- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv

- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Research.

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.

- 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry.

- Allyl Ethers. Organic Chemistry Portal.

- SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.

- Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. International Journal of Pharmaceutical Sciences and Research.

- 4-(2-Bromo-5-chlorophenethyl)morpholine.

- Morpholine: CAS # 110-91-8 Compound Information and Applications for GC (Gas Chromatography)

- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.

- Recognizing the NMR p

- Oxidative Stability of Safflower oil by Comparing Natural and Synthetic antioxidants.

- ¹H NMR signals for methylene protons of morpholine group.

- Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.

- Morpholine(110-91-8) 1H NMR spectrum. ChemicalBook.

- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.

- Improvement of the Oxidative Stability of Rosehip, Hemp, and Passion Fruit Oils by the Addition of Monocyclic Phenols as Antioxidants. Molecules.

- Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation.

- Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxid

- Oxidative Stability of Walnut Kernel and Oil: Chemical Compositions and Sensory Aroma Compounds. eScholarship. Kernel and Oil: Chemical Compositions and Sensory Aroma Compounds. eScholarship.

Sources

- 1. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 2. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ether cleavage - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide to the Synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

Introduction

4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably the antidepressant drug Vilazodone.[1][2][3] Its molecular structure combines a halogenated phenolic ether with a morpholine moiety, providing a versatile scaffold for further chemical modifications. This guide offers an in-depth, technically-focused protocol for the synthesis of this key intermediate, starting from 2-bromo-5-chlorophenol. The methodology is grounded in the principles of the Williamson ether synthesis, a robust and widely adopted method for the preparation of ethers.[4][5][6][7][8]

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It provides a detailed experimental procedure, an exploration of the underlying reaction mechanism, comprehensive safety protocols, and data presentation to ensure reproducibility and a thorough understanding of the process.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[5][7][9] In the first step, the weakly acidic proton of the hydroxyl group of 2-bromo-5-chlorophenol is abstracted by a base, typically a carbonate like potassium carbonate, to form a more nucleophilic phenoxide ion.[6][8] This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of 4-(2-chloroethyl)morpholine, displacing the chloride leaving group to form the desired ether product.

The choice of a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is critical as it effectively solvates the cation of the base while leaving the nucleophilic anion relatively free, thereby accelerating the rate of the SN2 reaction.[4][8][10]

Reaction:

2-bromo-5-chlorophenol + 4-(2-chloroethyl)morpholine hydrochloride --(K₂CO₃, Acetonitrile)--> this compound

Mechanism of Williamson Ether Synthesis:

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Wt. | Amount | Moles |

| 2-Bromo-5-chlorophenol | 13659-23-9 | 207.45 g/mol | 1.0 eq | - |

| 4-(2-Chloroethyl)morpholine HCl | 3647-69-6 | 186.08 g/mol | 1.1 eq | - |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 2.5 eq | - |

| Acetonitrile (ACN) | 75-05-8 | 41.05 g/mol | - | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | - | - |

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetonitrile.

-

Reagent Addition: Begin stirring the mixture and add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

-

Isolation:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Safety and Handling

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

| Chemical | Hazards | Recommended PPE |

| 2-Bromo-5-chlorophenol | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[11][12][13] | Safety goggles, chemical-resistant gloves, lab coat.[14] |

| 4-(2-Chloroethyl)morpholine HCl | Toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction.[15][16][17] | Safety goggles, face shield, chemical-resistant gloves, lab coat. |

| Potassium Carbonate | Causes skin irritation and serious eye irritation.[18][19][20][21][22] May cause respiratory irritation.[19][20][22] | Safety goggles, gloves.[18] |

| Acetonitrile | Highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled, causes serious eye irritation.[23][24][25][26][27] | Safety goggles, flame-retardant clothing, chemical-resistant gloves.[23][27] |

First Aid Measures:

-

In case of skin contact: Immediately wash off with plenty of water.[23] Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes.[15][18] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[18][23]

-

If inhaled: Move person into fresh air.[18][23] If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting.[23] Rinse mouth with water and consult a physician immediately.[15][18]

Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[11][15][18][19][21][22][23][24][25][26][27]

References

- Acetonitrile - Safety D

- SAFETY DATA SHEET Potassium Carbon

- 103620 - 4-(2-Chloroethyl)

- Safety Data Sheet: Potassium carbon

- Williamson ether synthesis - Wikipedia.

- Safety Data Sheet: Potassium carbon

- 4-(2-Chloroethyl)morpholine hydrochloride - Santa Cruz Biotechnology.

- SAFETY D

- Acetonitrile SDS, 75-05-8 Safety D

- Safety Data Sheet POTASSIUM CARBON

- Safety D

- Safety Data Sheet Product No. 18612 Acetonitrile Issue Date (05-26-15)

- Safety Data Sheet: Acetonitrile - Merc

- 2-Bromo-5-chlorophenol SDS, 13659-23-9 Safety D

- 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem - NIH.

- 4-(2-Chloroethyl)morpholine Hydrochloride | 3647-69-6 - TCI Chemicals.

- 2-Bromo-5-chlorophenol | CAS#:13659-23-9 | Chemsrc.

- 4-(2-Chloroethyl)morpholine hydrochloride 99% - Sigma-Aldrich.

- Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID - PubChem.

- The Williamson Ether Synthesis.

- Williamson Ether Synthesis - YouTube.

- chemical label 2-bromo-5-chlorophenol.

- An investigation of the synthesis of vilazodone - ResearchG

- SAFETY D

- Williamson Ether Synthesis - J&K Scientific LLC.

- The Williamson Ether Synthesis - Master Organic Chemistry.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

- Williamson Ether Synthesis.

- Williamson Ether Synthesis - Edubirdie.

- An improved Williamson ether synthesis using phase transfer c

- Application Notes and Protocols for the Preparation of 2-Bromo-5-chlorophenol Deriv

- 2-Bromo-5-chlorophenol | 13659-23-9 | FB64417 | Biosynth.

- 4-(2-Bromo-5-chlorophenethyl)

- CN103159749A - Synthesis method for antidepressant drug vilazodone - Google P

- Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF - ResearchG

- Williamson Ether Synthesis | Chem-St

- 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties - Srini Chem.

- CN105601536A - Vilazodone intermediate preparation method - Google P

- Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol - MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. echemi.com [echemi.com]

- 12. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemical-label.com [chemical-label.com]

- 14. 2-Bromo-5-chlorophenol | CAS#:13659-23-9 | Chemsrc [chemsrc.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ineos.com [ineos.com]

- 19. carlroth.com [carlroth.com]

- 20. chemos.de [chemos.de]

- 21. fishersci.com [fishersci.com]

- 22. enartis.com [enartis.com]

- 23. liverpool.ac.uk [liverpool.ac.uk]

- 24. echemi.com [echemi.com]

- 25. carlroth.com:443 [carlroth.com:443]

- 26. tedpella.com [tedpella.com]

- 27. static.mercateo.com [static.mercateo.com]

The Morpholine Scaffold: Mechanisms of Action in Biological Systems

An In-Depth Technical Guide to the

Introduction: The Privileged Nature of the Morpholine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are termed "privileged structures" for their ability to serve as versatile scaffolds for interacting with a wide range of biological targets. The morpholine ring—a six-membered heterocycle containing both a secondary amine and an ether linkage—is a quintessential example of such a scaffold.[1][2] Its widespread presence in pharmaceuticals and agrochemicals is not coincidental but is rooted in a unique combination of physicochemical properties.[1][3]

The morpholine moiety imparts a favorable balance of hydrophilicity and lipophilicity, which is critical for optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties.[4][5][6] The weak basicity of the nitrogen atom (pKa ≈ 8.5 for morpholine itself) allows for protonation under physiological conditions, enhancing aqueous solubility, while the overall ring structure remains sufficiently lipophilic to facilitate membrane permeability, including passage across the blood-brain barrier (BBB).[4][5][6] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, and the flexible chair-like conformation of the ring allows appended functional groups to be precisely oriented to fit into the active sites of enzymes or the binding pockets of receptors.[4]

This guide provides a technical exploration of the core mechanisms through which morpholine derivatives exert their biological effects, with a focus on their roles as enzyme inhibitors and receptor modulators. We will delve into specific examples, elucidating the molecular interactions that underpin their activity and providing detailed experimental protocols for their characterization.

Part 1: Enzyme Inhibition - A Dominant Mechanism of Action

The ability of morpholine derivatives to inhibit enzyme activity is a cornerstone of their therapeutic utility, spanning applications in oncology, infectious disease, and neurology.[6] The morpholine ring can contribute to inhibitory activity in several ways: by acting as a key interacting element with the active site, serving as a rigid scaffold to position other pharmacophoric groups, or by modulating the overall PK/PD profile of the molecule to enhance target engagement.[4][5]

Inhibition of Kinases in Oncology: The Case of Gefitinib and PI3K/mTOR

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Morpholine derivatives have been successfully developed as potent kinase inhibitors.

Gefitinib (Iressa®): Targeting the Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is often overexpressed in non-small cell lung cancer (NSCLC).[7][8] Its mechanism involves competitively and reversibly binding to the adenosine triphosphate (ATP)-binding site within the EGFR's intracellular kinase domain.[7][8][9][10] This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival and proliferative signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways.[7][10][11] The morpholine group in gefitinib is crucial for its pharmacological properties, enhancing solubility and contributing to the optimal positioning of the quinazoline core within the ATP-binding pocket.[8]

Dual PI3K/mTOR Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling node that governs cell growth, proliferation, and survival. Its overactivation is common in many cancers.[5][12] Several morpholine-containing compounds have been developed as dual inhibitors of PI3K and mTOR. For instance, the compound PI-103 features a morpholine ring that has been shown to form crucial hydrogen bonds with amino acid residues (specifically Val851) in the hinge region of the kinase active site, a common interaction motif for kinase inhibitors.[1][5] This interaction stabilizes the binding of the inhibitor, leading to potent enzymatic blockade.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: PI3K/mTOR pathway and points of inhibition by morpholine derivatives.

Inhibition of Sterol Biosynthesis: The Antifungal Action of Fenpropimorph

Morpholine derivatives are widely used in agriculture as systemic fungicides.[1][13] Their mechanism of action relies on the disruption of ergosterol biosynthesis, a vital process for maintaining the integrity of fungal cell membranes.[13][14]

Fenpropimorph: A Dual Enzyme Inhibitor

Fenpropimorph is a classic example of a morpholine fungicide used to control diseases like powdery mildew in cereals.[13][15][16] It functions by inhibiting two key enzymes in the ergosterol pathway: Sterol Δ¹⁴-reductase and Sterol Δ⁸→Δ⁷-isomerase .[13][14][15][17] This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates (e.g., ignosterol), which disrupt the structure and function of the fungal plasma membrane, ultimately arresting fungal growth.[14][17] The fungistatic effect is primarily linked to the specific inhibition of ergosterol production, which halts the cell cycle in the G1 phase.[17]

Ergosterol Biosynthesis Pathway and Fenpropimorph Inhibition

Caption: A standard workflow for determining the IC₅₀ of an enzyme inhibitor.

Protocol 2: Analysis of Fungal Sterol Composition

This protocol is used to confirm the mechanism of action of antifungal agents like fenpropimorph by analyzing changes in the sterol profile of treated fungal cells.

Principle: Fungal cells are treated with the morpholine derivative. Lipids are then extracted, saponified to release free sterols, and the sterol profile is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Inhibition of the ergosterol pathway will result in a decrease in the ergosterol peak and an increase in the peaks of its precursors.

Methodology:

-

Fungal Culture and Treatment:

-

Grow a liquid culture of the target fungus (e.g., Saccharomyces cerevisiae or a pathogenic yeast) to mid-log phase.

-

Divide the culture into flasks. Treat one with a sub-lethal concentration of the morpholine fungicide (e.g., fenpropimorph at its IC₅₀) and another with the vehicle (e.g., DMSO) as a control.

-

Incubate for a period sufficient to allow for changes in sterol synthesis (e.g., 8-16 hours).

-

-

Cell Harvesting and Lipid Extraction:

-

Harvest the cells by centrifugation. Wash the cell pellets with sterile water.

-

Perform a total lipid extraction using a chloroform/methanol solvent system (e.g., Bligh-Dyer method).

-

-

Saponification:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipids in a solution of 10% KOH in 80% ethanol.

-

Heat at 80°C for 1 hour to hydrolyze esterified sterols.

-

-

Non-saponifiable Lipid Extraction:

-

Allow the mixture to cool. Extract the non-saponifiable lipids (containing the free sterols) three times with n-hexane.

-

Pool the hexane fractions and wash with water until neutral.

-

Dry the hexane extract under nitrogen.

-

-

Derivatization and GC-MS Analysis:

-

Derivatize the sterols to make them more volatile for GC analysis. This is typically done by silylation (e.g., using BSTFA + 1% TMCS).

-